3,3-Dipropylpyrrolidine

Description

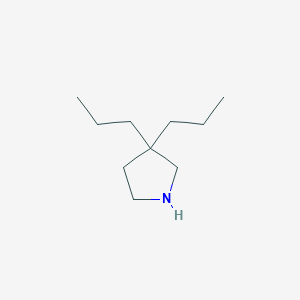

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

3,3-dipropylpyrrolidine |

InChI |

InChI=1S/C10H21N/c1-3-5-10(6-4-2)7-8-11-9-10/h11H,3-9H2,1-2H3 |

InChI Key |

JZBABYZICOLAPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCNC1)CCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Research of Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic connectivity of 3,3-Dipropylpyrrolidine.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. msu.edu Protons closer to the electronegative nitrogen atom are expected to be deshielded and appear at a higher chemical shift (downfield). chemistrysteps.com The integration of each signal corresponds to the number of protons it represents. msu.edu Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity. msu.edu

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H-2, H-5 | ~2.7 - 3.2 | Triplet | 4H |

| H-4 | ~1.6 - 1.8 | Singlet | 2H |

| -CH₂- (propyl) | ~1.3 - 1.5 | Multiplet | 8H |

| -CH₃ (propyl) | ~0.9 | Triplet | 6H |

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 | ~50 - 55 |

| C-3 | ~45 - 50 |

| C-4 | ~30 - 35 |

| -CH₂- (propyl, α to ring) | ~35 - 40 |

| -CH₂- (propyl, β to ring) | ~18 - 23 |

2D NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the stereochemistry and through-space proximity of atoms.

COSY (Correlation Spectroscopy) : A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity established from the splitting patterns in the ¹H NMR spectrum. For instance, it would show a correlation between the protons at C-2 and C-5 with the N-H proton (if coupling is observed) and between the various protons of the propyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY spectrum reveals through-space proximity between protons. This would be particularly useful for studying the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the propyl groups.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule and serve as a "molecular fingerprint." edinst.comedinst.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. edinst.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H bonds.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| N-H bend | 1550 - 1650 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. edinst.comwikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the carbon skeleton and the C-C bonds of the propyl groups. Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to obtain stronger signals if needed.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| C-H stretch | 2800 - 3000 |

| C-C stretch (ring and propyl) | 800 - 1200 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. arizona.edursc.org It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₁₀H₂₁N), the expected exact mass is approximately 155.1674 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 155. The fragmentation pattern would be characteristic of an alkyl-substituted pyrrolidine. Common fragmentation pathways would involve the loss of alkyl radicals from the propyl groups and cleavage of the pyrrolidine ring.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 155 | [C₁₀H₂₁N]⁺ (Molecular Ion) |

| 112 | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 70 | [C₄H₈N]⁺ (Resulting from ring cleavage) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrrolidine derivatives, single-crystal XRD provides invaluable information on bond lengths, bond angles, and the conformation of the five-membered ring, which is often a key determinant of a molecule's biological activity. nih.gov

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted in the solid state is influenced by the nature and stereochemistry of the substituents on the ring. X-ray crystallography has been instrumental in confirming the structures of newly synthesized pyrrolidine derivatives, including complex spirocyclic systems and those with multiple stereocenters. scispace.comd-nb.info For instance, the analysis of N-aryl-substituted pyrrolidines has confirmed their configurations, which is essential for understanding their chemical reactivity and biological interactions. mdpi.com

In a study of 2,5-di(pyrrol-2-yl)pyrrolidines, X-ray analysis was used to characterize the products of Vilsmeier formylation and bromination, providing definitive structural evidence. rsc.org Similarly, the crystal structures of various pyrrolidine-2,5-diones and related heterocycles have been elucidated, confirming the outcomes of cyclization reactions. researchgate.net The data obtained from XRD, such as unit cell parameters and space group, provide a fundamental description of the crystal packing.

Table 1: Representative Crystallographic Data for Substituted Pyrrolidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1,2-dimorpholinoethane | C10H20N2O2 | Monoclinic | P21/n | 6.0430 | 8.0805 | 11.1700 | 97.475 | rsc.org |

| 1-morpholino-3-morpholinium bromide propane | C11H23BrN2O2 | Monoclinic | P21 | 6.3745 | 11.1378 | 9.6549 | 93.358 | rsc.org |

| Spiropyrrolidine Derivative | C28H21FN2O2S2·CH3OH | Orthorhombic | P212121 | - | - | - | - | scispace.com |

| N-phenyl-substituted pyrrolidine | - | - | - | - | - | - | - | mdpi.com |

Computational Chemistry and Theoretical Investigations of Pyrrolidine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about its energy and wavefunction.

Density Functional Theory (DFT) in Conformation and Energy Minimization

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the conformational preferences and relative energies of various isomers of pyrrolidine-based systems. acs.org DFT methods are computationally less expensive than other high-level ab initio methods, yet they can provide accurate results for a wide range of chemical systems.

The pyrrolidine (B122466) ring is not planar and exists in a variety of puckered conformations, which can be described by a pseudorotational pathway. The two primary conformations are the "envelope" (E) and "twist" (T) forms. acs.org For the parent pyrrolidine, DFT calculations have been employed to determine the relative energies of these conformers and the energy barriers between them. The position of the nitrogen atom's hydrogen (axial vs. equatorial) also influences the conformational preference. acs.org

For a substituted pyrrolidine such as 3,3-dipropylpyrrolidine, the bulky propyl groups at the C3 position would significantly influence the ring's puckering. DFT calculations would be essential to predict the most stable conformation. The steric hindrance between the two propyl groups and their interaction with the rest of the ring would likely favor a specific twist or envelope conformation that minimizes these unfavorable interactions. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results. beilstein-journals.orgnih.gov

A conformational search using DFT can identify the global minimum energy structure of this compound, providing insights into its preferred three-dimensional arrangement. This information is critical for understanding its potential interactions with biological targets or its role in chemical reactions.

Table 1: Representative DFT Calculated Relative Energies for Pyrrolidine Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| N-H equatorial (Twist) | B3LYP/aug-cc-pVQZ | 0.00 | acs.org |

| N-H axial (Envelope) | B3LYP/aug-cc-pVQZ | 0.25 | acs.org |

| Planar (Transition State) | MP2/6-31G** | ~3.0 | rsc.org |

Note: This table provides representative data for the parent pyrrolidine to illustrate the application of DFT. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by systematically improving upon the Hartree-Fock approximation. acs.org These methods are computationally more demanding and are often used to benchmark the results obtained from DFT or for systems where electron correlation effects are particularly important.

For the pyrrolidine ring, ab initio calculations have been instrumental in resolving discrepancies between experimental findings and lower-level theoretical predictions regarding its conformational preferences. rsc.org High-accuracy calculations can provide a more refined understanding of the subtle energetic differences between the various puckered conformations. acs.org

In the context of this compound, ab initio calculations could be employed to obtain highly accurate energies for the most stable conformers identified by DFT. This would provide a more confident assessment of the conformational landscape and the energy barriers for interconversion between different puckered forms. Furthermore, these methods are crucial for accurately predicting properties that are sensitive to electron correlation, such as activation energies for chemical reactions involving the pyrrolidine ring.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanical methods provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in a given environment (e.g., in a solvent or interacting with a protein). nih.gov By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), one can observe the transitions between different puckered conformations of the pyrrolidine ring and the rotations of the propyl side chains.

The force field used in an MD simulation is a critical component that determines the accuracy of the results. Force fields are parameterized sets of equations and associated constants that describe the potential energy of a system of atoms. For pyrrolidine-containing systems, specialized force fields or parameters may be required to accurately model the behavior of the five-membered ring.

MD simulations can provide insights into:

The relative populations of different conformers at a given temperature.

The free energy landscape of conformational changes.

The influence of the solvent on the conformational preferences.

The dynamic interactions of the molecule with other molecules, such as a receptor binding site.

Predictive Modeling and Chemoinformatics

Predictive modeling and chemoinformatics approaches leverage existing data to build models that can predict the properties and activities of new, untested molecules. These methods are particularly valuable in drug discovery and materials science for screening large libraries of compounds and prioritizing them for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D properties of the molecules, such as their shape and electrostatic fields.

For a series of pyrrolidine derivatives, a 3D-QSAR study could be performed to understand the structural requirements for a particular biological activity. frontiersin.org This would involve aligning the molecules based on a common scaffold and then calculating their steric and electrostatic fields. The resulting field values are then correlated with the experimental activity data to generate a predictive model. The model can be visualized as contour maps that indicate regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

For a hypothetical series of analogs of this compound, a 3D-QSAR model could reveal, for example, that increasing the size of the substituents at the 3-position enhances activity, or that a positive electrostatic potential near the nitrogen atom is crucial for binding to a target.

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Pyrrolidine Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.689 | 0.614 |

| r² (non-cross-validated r²) | 0.999 | 0.923 |

| Standard Error of Estimate | 0.045 | 0.123 |

| F-value | 1234.5 | 98.76 |

| Number of Components | 5 | 4 |

Note: This table presents hypothetical but representative statistical parameters for CoMFA and CoMSIA models to illustrate the output of a 3D-QSAR study. acs.orgfrontiersin.org

Ligand-Based and Structure-Based Computational Approaches

Ligand-based and structure-based computational approaches are two major strategies in computer-aided drug design.

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, charged centers) that are necessary for biological activity is identified from a set of active molecules. This pharmacophore model can then be used to screen virtual libraries for new compounds that match the required features.

Structure-based approaches are employed when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key structure-based method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. kvinzo.com Docking algorithms score the different binding poses based on their steric and electrostatic complementarity to the binding site. For this compound, docking studies could be used to predict its binding mode to a specific protein target and to estimate its binding affinity. The results of docking can guide the design of new analogs with improved binding properties.

Predictive Algorithms for Molecular Properties

Computational chemistry leverages predictive algorithms to estimate the molecular properties of pyrrolidine systems, offering valuable insights for drug discovery and materials science. These algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the structural features of pyrrolidine derivatives and their biological activities or physicochemical properties.

Various QSAR studies have been conducted on pyrrolidine derivatives to predict their efficacy as inhibitors for different biological targets. For instance, 2D and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR), have been developed. These models provide statistically significant predictions for the inhibitory activity of pyrrolidine compounds. researchgate.net One study focused on developing linear and nonlinear QSAR models for 33 pyrrolidine derivatives to predict their inhibition ratio against matrix metalloproteinases, achieving high correlation coefficients (R²) of 0.93 and 0.94, respectively. nih.gov These models are instrumental in screening new drug candidates and providing theoretical grounding for their development. nih.gov

In the context of cancer therapy, QSAR models have been built for pyrrolidine derivatives as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein. researchgate.netbohrium.com The statistical robustness of these models, validated through internal and external validation metrics, allows for the rational design of new, more potent inhibitors. researchgate.net For example, a study on spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 interaction inhibitors developed CoMFA, CoMSIA, and HQSAR models, with the CoMSIA model proving particularly successful in predicting the activity of newly designed compounds. scispace.com

Beyond predicting biological activity, computational algorithms are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of pyrrolidine derivatives. bohrium.comscispace.com These predictions are crucial for evaluating the drug-likeness and potential safety issues of new chemical entities early in the drug development pipeline. bohrium.com Molecular docking simulations further complement QSAR studies by elucidating the binding modes of pyrrolidine ligands within the active sites of their target proteins, while molecular dynamics (MD) simulations assess the stability of the ligand-protein complexes over time. researchgate.netbohrium.com

The table below summarizes the statistical results of various QSAR models developed for different series of pyrrolidine derivatives.

| Model Type | Target | Q² | R² | R²pred | Reference |

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | researchgate.net |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | researchgate.net |

| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | researchgate.net |

| CoMFA | MDM2-p53 Inhibitors | >0.6 | >0.9 | - | scispace.com |

| CoMSIA | MDM2-p53 Inhibitors | >0.6 | >0.9 | Validated | scispace.com |

| HQSAR | Gelatinase Inhibitors | 0.84 | 0.946 | - | researchgate.net |

| GEP | Matrix Metalloproteinase Inhibitors | - | 0.94 | - | nih.gov |

Q²: Cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set; GEP: Gene Expression Programming.

Computational Studies on Reaction Mechanisms and Transition States in Pyrrolidine Synthesis

Computational chemistry provides a powerful lens for examining the intricate mechanisms and transition states involved in the synthesis of the pyrrolidine ring. Density Functional Theory (DFT) is a commonly employed method to map the potential energy surfaces of reactions, identify intermediates, and calculate the energy barriers of transition states, thereby offering a detailed understanding of reaction pathways and stereoselectivity. beilstein-journals.orgacs.org

One area of focus has been the synthesis of pyrrolidinedione derivatives. A quantum chemical study of a one-pot synthesis from nitromethane (B149229) and coumarin (B35378) detailed the energies of all reaction stages, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.orgresearchgate.net The study calculated the energy barrier for the initial deprotonated nitromethane addition to be 21.7 kJ mol⁻¹, while the subsequent cyclization step had a very low barrier of 11.9 kJ mol⁻¹. rsc.orgresearchgate.net However, a necessary tautomerization step preceding cyclization was found to have a high energy barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net

Similarly, the mechanism for forming 1,4,5-trisubstituted pyrrolidine-2,3-diones has been investigated computationally. beilstein-journals.orgnih.gov DFT calculations revealed that the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine proceeds favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.orgnih.gov These calculations demonstrated that the kinetic selectivity is more influential than thermodynamic selectivity in determining the major product. beilstein-journals.orgnih.gov

Computational analysis has also been applied to stereoselective pyrrolidine syntheses, such as the tandem cationic aza-Cope rearrangement–Mannich cyclization. emich.edu Studies have located transition state structures for the key aza-Cope–Mannich step, providing insight into how stereochemistry is established during the formation of the pyrrolidine ring. emich.edu In copper(II) carboxylate promoted intramolecular carboamination reactions, transition state analysis helped rationalize the observed high diastereoselectivity for cis-2,5-disubstituted pyrrolidines. nih.gov Chair-like transition state models, which are generally favored over boat-like states, were used to explain the steric interactions that govern the stereochemical outcome. nih.gov

The stability of key intermediates, such as pyrrolidine-derived iminium ions, has also been computationally examined. acs.org The tendency of various carbonyl compounds to form iminium ions upon reaction with pyrrolidine was evaluated using the M06-2X/6-311+G(d,p) method, providing data on the equilibrium positions for the exchange of a secondary amine between two carbonyl compounds. acs.org These calculations show that an additional double bond provides a relative stabilization of about 3.5 kcal/mol to the iminium ion. acs.org

The table below presents computed energy barriers for key steps in various pyrrolidine synthesis reactions.

| Reaction | Step | Computational Method | Energy Barrier (kJ mol⁻¹) | Reference |

| Pyrrolidinedione Synthesis | Michael Addition | Quantum Chemical | 21.7 | rsc.orgresearchgate.net |

| Pyrrolidinedione Synthesis | Tautomerization | Quantum Chemical | 178.4 | rsc.orgresearchgate.net |

| Pyrrolidinedione Synthesis | Cyclization | Quantum Chemical | 11.9 | rsc.orgresearchgate.net |

| 3-pyrroline-2-one Tautomerism | 4a to 4a' transformation | DFT (B3LYP/6-311++G(2d,2p)) | 2.1 (gas phase) | beilstein-journals.org |

| 3-pyrroline-2-one Tautomerism | 4a to 4a' transformation | DFT (B3LYP/6-311++G(2d,2p)) | 4.2 (ethanol) | beilstein-journals.org |

Intermolecular Interactions and Molecular Recognition Studies Involving Pyrrolidine Scaffolds

Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of molecular recognition, dictating how a ligand binds to a biological receptor. frontiersin.org The pyrrolidine (B122466) scaffold is capable of engaging in a full spectrum of these interactions, which are modulated by the nature and position of its substituents.

The secondary amine of the pyrrolidine ring is a critical functional group, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons). mdpi.com This duality allows pyrrolidine-containing molecules to form robust hydrogen bonding networks, which are fundamental for binding affinity to proteins and other biological macromolecules. mdpi.comexlibrisgroup.com For instance, the co-crystallization of pyrrolidine with triphenylsilanol (B1683266) demonstrates the formation of defined host-guest compounds stabilized by N-H···O hydrogen bonds. exlibrisgroup.com In more complex systems, such as inhibitors of cyclooxygenase enzymes, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione utilize hydrogen bonds involving amino acid residues like Leu 531, Arg120, and Tyr355 to secure their position within the enzyme's active site. mdpi.com

For 3,3-dipropylpyrrolidine, the N-H group remains available for hydrogen bonding. However, the presence of two bulky propyl groups at the adjacent C3 position would likely introduce steric hindrance, potentially influencing the geometry and accessibility of the nitrogen for hydrogen bonding compared to less substituted pyrrolidines. While oligomers of 2,2-disubstituted pyrrolidine-4-carboxylic acid have been shown to adopt specific conformations even without internal hydrogen bonds, the intermolecular hydrogen bonding capacity of the N-H group in 3,3-disubstituted pyrrolidines remains a key feature. acs.org

Hydrophobic interactions are a driving force for the binding of nonpolar molecules or molecular fragments in aqueous environments. The two propyl groups in this compound confer a significant hydrophobic character to the molecule. This feature is critical for interactions with nonpolar pockets in biological targets. Research on pyrrolidine derivatives frequently highlights the importance of hydrophobic interactions for biological activity. ontosight.ai For example, in studies of inhibitors for the Polo-Box Domain (PBD) of Polo-Like Kinase 1 (Plk1), a unique pyrrolidine-binding pocket was identified as a broader hydrophobic region. scienceopen.com Bulky, uncharged hydrophobic fragments attached to a core peptide were found to enhance inhibition by occupying this pocket. scienceopen.com Similarly, docking studies of pyrrolidine derivatives as α-amylase inhibitors revealed hydrophobic interactions with amino acid residues such as tryptophan, tyrosine, and phenylalanine. researchgate.net The dipropyl substituents of this compound would be well-suited to engage in such van der Waals and hydrophobic contacts within a complementary binding site. mdpi.com

While the saturated this compound ring itself cannot participate in π-stacking, this interaction is highly relevant for the broader class of pyrrolidine derivatives that incorporate aromatic moieties. scbt.comrsc.org In these systems, the planar structure of aromatic rings allows for effective π-π stacking with aromatic systems in receptors, contributing to the stability of supramolecular assemblies. scbt.comnih.gov

More directly relevant to the pyrrolidine scaffold is the cation-π interaction. nih.gov The pyrrolidine nitrogen is basic (the pKa of its conjugate acid is ~11.3) and can be readily protonated under physiological conditions to form a cationic ammonium (B1175870) species. chemicalbook.com This cation can then engage in a strong, non-covalent attraction with the electron-rich face of an aromatic ring within a receptor binding site. nih.gov This interaction is a crucial molecular recognition element for various drug-receptor interactions. researchgate.net For example, studies on Factor Xa inhibitors have demonstrated that cation-π interactions in the S4 subpocket are critical for binding affinity. researchgate.net The conformation of some catalysts is rigidified by cation-π interactions between a guanidinium (B1211019) group and pyrrole (B145914) rings. nih.gov Therefore, the protonated form of this compound could participate in significant cation-π interactions, provided the target site features an accessible aromatic residue.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov This interaction has emerged as a powerful tool in rational drug design and crystal engineering. researchgate.netresearchgate.net Although this compound lacks a halogen, the pyrrolidine nitrogen can act as a potent halogen-bond acceptor. Computational studies on the aza-Michael addition of pyrrolidine to methyl acrylate (B77674) catalyzed by dihalogen molecules (I₂, Br₂, Cl₂) show that the reaction barrier is lowered due to the formation of a halogen bond. researchgate.netmdpi.com In crystal structures of halogenated pyrrolidine derivatives, halogen bonds are frequently observed. For instance, in a series of 4-Y-benzyl pyrrolidine-1-carbodithioates, where Y is a halogen, I⋯S and Br⋯S halogen bonds were detected, influencing the molecular packing. rsc.org The strength of a halogen bond can be significant, comparable to a hydrogen bond, and depends on the polarizability of the halogen (I > Br > Cl). acs.orgmdpi.com

Table 1: Summary of Non-Covalent Interactions Involving Pyrrolidine Scaffolds

| Interaction Type | Description | Role of Pyrrolidine Scaffold | Likely Influence of 3,3-Dipropyl Substitution |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | The N-H group acts as a hydrogen bond donor; the nitrogen lone pair acts as an acceptor. mdpi.com | N-H remains an active donor, but steric bulk from propyl groups may hinder access. |

| Hydrophobic Interactions | Association of nonpolar groups in an aqueous environment, driven by the hydrophobic effect. | The aliphatic CH₂ groups of the ring contribute to hydrophobicity. scienceopen.com | Significantly enhanced due to the two nonpolar n-propyl chains. |

| Cation-π Interactions | Electrostatic attraction between a cation and the electron cloud of a π-system. | The protonated nitrogen (pyrrolidinium cation) acts as the cation. nih.gov | The ability to form a cation is retained; interaction depends on the target's topology. |

| π-Stacking | Stacking of aromatic rings. | The saturated ring does not participate directly, but is a common scaffold for aromatic substituents. scbt.comnih.gov | No direct effect from the propyl groups on this interaction. |

| Halogen Bonding | Interaction between an electrophilic σ-hole on a halogen and a Lewis base. | The nitrogen lone pair can act as a halogen-bond acceptor. rsc.orgresearchgate.net | The nitrogen remains a potential acceptor, though accessibility could be affected by steric factors. |

Theoretical Frameworks for Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The ability of a pyrrolidine-based molecule to bind to a biological target is governed by a combination of these interactions, which are electrostatic in nature. libretexts.org

Intermolecular Forces: The primary forces driving molecular recognition are van der Waals forces, hydrogen bonds, and electrostatic interactions. libretexts.orglibretexts.org

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The partial positive end of one molecule is attracted to the partial negative end of another. libretexts.orgwikipedia.org The pyrrolidine ring and its substituents can create a molecular dipole, enabling these interactions.

London Dispersion Forces: These are the weakest of the van der Waals forces and arise from temporary, fluctuating dipoles in all molecules, whether polar or nonpolar. libretexts.org Though individually weak, the cumulative effect of these forces can be significant, especially for larger molecules with close surface-to-surface contact, such as in the hydrophobic core of a protein. harvard.edu

Hydrogen Bonds: This is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (typically nitrogen, oxygen, or fluorine). libretexts.orglibretexts.org The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while N-H groups, if present, can act as donors. These bonds are highly directional and play a critical role in determining the specificity of ligand-receptor binding. harvard.edu

Ion-Dipole Interactions: These occur between an ion and a polar molecule. wikipedia.org If the pyrrolidine nitrogen is protonated (forming a pyrrolidinium (B1226570) cation), it can form strong interactions with negatively charged residues (e.g., aspartate, glutamate) on a protein target.

Structural and Stereochemical Complementarity: Beyond the forces themselves, molecular recognition relies on the principle of complementarity, famously described by the "lock-and-key" analogy. ecampusontario.ca The three-dimensional shape of the ligand must be complementary to the shape of the binding site on the receptor. The non-planar and conformationally flexible nature of the pyrrolidine scaffold is a key attribute, allowing it to adapt its shape to fit into a binding pocket (an "induced fit"). nih.gov The stereochemistry of substituents on the pyrrolidine ring is also critical, as biological systems are chiral, and different enantiomers or diastereomers of a drug can have vastly different biological activities due to how they are recognized by the target protein. nih.gov

Molecular Electron Density Theory (MEDT): This is a more recent theoretical framework that analyzes chemical reactivity by studying the changes in electron density throughout a reaction. researchgate.net MEDT has been applied to understand various aspects of chemical reactions, including reactivity and selectivity, offering an alternative to classical frontier molecular orbital theory. researchgate.net It provides a powerful lens for understanding how the electron density distribution in a pyrrolidine-based reactant dictates its interaction with another molecule during a chemical transformation. researchgate.net

Advanced Research on Structural Modifications and Analogues of Pyrrolidine

Design and Synthesis of 3,3-Dipropylpyrrolidine Analogues with Modified Substituents

The design of this compound analogues is often driven by the need to introduce conformational constraints and to explore the three-dimensional space around the central pyrrolidine (B122466) scaffold. The gem-dipropyl group at the C3 position significantly influences the molecule's properties by creating a sterically hindered environment and restricting the conformational flexibility of the five-membered ring.

The synthesis of 3,3-dialkylpyrrolidines can be approached through several strategic pathways, often leveraging intramolecular cyclization reactions. A key principle guiding the synthesis of such gem-disubstituted rings is the Thorpe-Ingold effect, or gem-dialkyl effect, which posits that the presence of two alkyl groups on a carbon atom in a chain can accelerate the rate of intramolecular ring closure. unipd.it This is attributed to a decrease in the bond angle between the substituents, which brings the reactive ends of the molecule into closer proximity, thus favoring cyclization. unipd.it

One effective, though not directly applied to this compound in the reviewed literature, method for creating substituted pyrrolidines is the iron(III)-catalyzed aza-Cope-Mannich cyclization. nih.govorganic-chemistry.org This reaction, however, typically yields trans-3,5-dialkyl pyrrolidines. nih.govorganic-chemistry.org

A more direct and highly relevant strategy for accessing 3,3-disubstituted pyrrolidines is the asymmetric 'Clip-Cycle' synthesis. core.ac.uk This method involves the "clipping" of a Cbz-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. core.ac.uk This approach has been successfully applied to a range of 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. core.ac.uk

A hypothetical, yet chemically sound, route to this compound could involve the synthesis of 3,3-dipropylpyrrolidin-2-one (B13482798) as a key intermediate. This lactam could then be reduced to the target pyrrolidine using a suitable reducing agent like lithium aluminum hydride.

Table 1: Comparison of Synthetic Strategies for Substituted Pyrrolidines

| Synthetic Strategy | Key Features | Typical Substitution Pattern | Reference |

| Thorpe-Ingold Effect in Intramolecular Cyclization | Rate acceleration due to gem-dialkyl groups. | Geminal disubstitution (e.g., 3,3) | unipd.it |

| Iron(III)-Catalyzed Aza-Cope-Mannich Cyclization | Tandem reaction forming two C-C bonds and one C-N bond. | trans-3,5-dialkyl | nih.govorganic-chemistry.org |

| Asymmetric 'Clip-Cycle' Synthesis | High enantioselectivity using a chiral phosphoric acid catalyst. | 2,2- and 3,3-disubstitution | core.ac.uk |

| Lactam Reduction | Reduction of a cyclic amide to a cyclic amine. | Dependent on lactam precursor | General Principle |

Conformational Analysis of Substituted Pyrrolidine Rings

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, typically described by two main forms: the envelope (E) and the twist (T). The precise conformation is dictated by the substitution pattern on the ring. The introduction of bulky substituents, such as the dipropyl groups at the C3 position in this compound, has a profound impact on the ring's conformational preferences.

Computational studies, including Density Functional Theory (DFT) and post-Hartree-Fock methods, are powerful tools for investigating the conformational landscape of pyrrolidines. acs.org For an unsubstituted pyrrolidine, the energy difference between the N-H axial and N-H equatorial conformers is very small, and the most stable conformation can be influenced by the computational method and basis set used. acs.org However, the introduction of substituents significantly alters this landscape.

The conformational preferences of substituted pyrrolidine rings can be tuned by modifying the substituents. researchgate.net For instance, the alkylation or acylation of the pyrrolidine nitrogen can shift the conformational equilibrium. researchgate.net This principle is crucial in the design of pyrrolidine-based molecules where a specific conformation is required for biological activity.

Table 2: Calculated Relative Energies of Pyrrolidine Conformers

| Pyrrolidine Derivative | Conformation 1 | Conformation 2 | Relative Energy (kcal/mol) | Reference |

| Unsubstituted Pyrrolidine | N-H equatorial | N-H axial | ~0.1 - 0.5 | acs.org |

| 2,2-Dimethylpyrrolidine (hypothetical) | Envelope | Twist | Varies with method | researchgate.net |

| 3,3-Dimethylpyrrolidine (hypothetical) | Envelope | Twist | Varies with method | researchgate.net |

(Note: Specific energy values for di-propyl substituted pyrrolidine are not available in the cited literature; the table illustrates the concept of conformational energy differences.)

Impact of Ring Substitution Patterns on Molecular Topology and Chemical Space Exploration

The concept of "three-dimensionality" can be quantified using the Principal Moments of Inertia (PMI) analysis. nih.govwhiterose.ac.uk This method describes the mass distribution of a molecule and can be plotted to visualize its shape, ranging from rod-like to disc-like to spherical. Molecules with a higher degree of three-dimensionality are often sought after in drug discovery as they can offer improved target specificity and better physicochemical properties.

The introduction of a 3,3-dipropyl substitution pattern significantly enhances the three-dimensionality of the pyrrolidine scaffold. The two propyl groups extend into different regions of space, creating a more complex and spherical topology compared to a simple, unsubstituted pyrrolidine ring. This is a direct consequence of the sp3-hybridized nature of the C3 carbon and the steric demands of the propyl groups.

Studies on the design of 3D fragments based on disubstituted pyrrolidines have shown that increasing the substitution on the ring leads to a greater exploration of 3D chemical space. researchgate.netnih.govwhiterose.ac.uk By systematically modifying the substituents at the 3,3-position, a diverse library of analogues can be generated, each with a unique molecular shape. This allows for a more thorough exploration of the chemical space around a particular biological target.

Table 3: Principal Moments of Inertia (PMI) Analysis for Exemplar Pyrrolidine Scaffolds

| Pyrrolidine Scaffold | Substitution Pattern | Qualitative 3D Shape | Reference |

| Pyrrolidine | Unsubstituted | Relatively flat | whiterose.ac.uk |

| 2-Methylpyrrolidine | Mono-substituted | Increased puckering | whiterose.ac.uk |

| 2,5-Dimethylpyrrolidine | Di-substituted | More 3D, dependent on cis/trans | nih.gov |

| 3,3-Dimethylpyrrolidine | Geminal di-substituted | Significantly more spherical | nih.govwhiterose.ac.uk |

| This compound | Geminal di-substituted | Highly 3-dimensional and spherical | Inferred from nih.govwhiterose.ac.uk |

3,3 Dipropylpyrrolidine As a Synthon in Complex Molecule Synthesis

Utility of the Pyrrolidine (B122466) Ring in Building Block Strategies for Advanced Organic Synthesis

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry and natural product synthesis. mdpi.comnih.gov Its utility as a building block stems from several key features:

Structural Ubiquity: The pyrrolidine ring is a core component of numerous alkaloids, such as nicotine (B1678760) and hygrine, and is present in the amino acids proline and hydroxyproline. wikipedia.org This natural prevalence inspires its use in the synthesis of bioactive molecules.

Physicochemical Properties: The introduction of a pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug molecule. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can be a hydrogen bond donor, facilitating interactions with biological targets like proteins. mdpi.com

Stereochemical Richness: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereogenic centers. nih.gov This three-dimensional complexity is crucial for specific binding to biological receptors and enzymes.

Synthetic Versatility: Pyrrolidine and its derivatives can be synthesized through various established methods, including reductive amination of 1,4-dicarbonyl compounds, cyclization of amino alcohols, and [3+2] cycloaddition reactions. mdpi.comosaka-u.ac.jp These methods provide access to a wide range of substitution patterns.

The pyrrolidine ring can be strategically incorporated into a target molecule, acting as a rigid scaffold to orient appended functional groups in a defined spatial arrangement. This is a cornerstone of building block strategies in advanced organic synthesis.

Stereochemical Control in Reactions Utilizing 3,3-Dipropylpyrrolidine Precursors

One of the primary methods for constructing such a framework is through [3+2] cycloaddition reactions. For instance, the reaction of nonstabilized azomethine ylides with active methylene (B1212753) compounds can lead to the formation of 3,3-disubstituted pyrrolidines. acs.org The stereochemical outcome of these reactions is often dictated by the nature of the reactants and the reaction conditions.

Another approach involves the functionalization of a pre-existing pyrrolidine ring. However, direct functionalization at the C3 position of an unsubstituted pyrrolidine can be challenging. More commonly, the substituents are introduced during the ring-forming step. For example, a lithium iodide-promoted [3+2]-cycloaddition between N-tosylaziridines and α,β-unsaturated ketones can yield N-tosylpyrrolidines, including those with quaternary carbon centers at the 3-position. organic-chemistry.org

The stereocontrolled synthesis of substituted pyrrolidines is a significant area of research. rsc.orgnih.govacs.org Methods such as substrate-controlled diastereoselective reactions, where existing stereocenters in a precursor direct the formation of new ones, are commonly employed. Chiral auxiliaries attached to the nitrogen or other parts of the molecule can also effectively control the stereochemical course of a reaction.

For a hypothetical precursor to this compound, stereochemical control would be paramount. The introduction of the two propyl groups could potentially be achieved sequentially or concurrently. A sequential approach might involve the alkylation of a 3-monosubstituted pyrrolidine derivative, where the stereochemistry of the first substitution would influence the second. A concurrent approach, such as a cycloaddition, would rely on the inherent facial selectivity of the reacting species.

A summary of general methods for synthesizing substituted pyrrolidines that could be adapted for this compound is presented in the table below.

| Synthetic Method | Description | Potential for Stereocontrol | Reference |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High, can be controlled by chiral catalysts or auxiliaries. | acs.org |

| Reductive Amination | Cyclization of a 1,4-dicarbonyl precursor with an amine. | Dependent on the stereochemistry of the precursor. | mdpi.com |

| Intramolecular Cyclization | Cyclization of a linear precursor containing an amine and a reactive functional group. | Can be highly stereoselective depending on the substrate and catalyst. | organic-chemistry.org |

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Dipropylpyrrolidine?

- Methodological Answer : The synthesis of this compound can be optimized using reductive amination or ring-closing metathesis. For analogous pyrrolidine derivatives, multi-step protocols involving boronic acid coupling (Suzuki-Miyaura) or Grignard reagent addition to pre-functionalized intermediates have been effective . For example, the use of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) with substituted boronic acids at 105°C in toluene/ethanol mixtures enables precise substitution on heterocyclic cores . Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize steric hindrance from the propyl groups.

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : While direct toxicity data for this compound is limited, analogous pyrrolidine derivatives require strict adherence to PPE (gloves, goggles, lab coats) and fume hood use to avoid inhalation or dermal exposure . Storage should occur in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Spill management involves neutralization with non-combustible absorbents (e.g., vermiculite) and disposal via certified hazardous waste facilities .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. For example, ¹H NMR can resolve propyl group coupling patterns (δ 0.8–1.5 ppm for CH₃/CH₂ groups) and pyrrolidine ring protons (δ 2.5–3.5 ppm) . Differential scanning calorimetry (DSC) or melting point analysis can assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer : SAR studies require iterative synthesis and pharmacological screening. For example, introducing electron-withdrawing groups (e.g., -F, -Cl) at specific positions on the pyrrolidine ring can modulate receptor binding affinity . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding for neurotransmitter receptors) identifies key interactions. For instance, chlorinated pyrrolidine derivatives showed enhanced affinity for serotonin receptors due to hydrophobic interactions .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer : Data discrepancies often arise from variability in assay conditions (e.g., pH, co-solvents) or impurities. Standardization using reference compounds (e.g., PubChem-certified standards) and orthogonal assays (e.g., functional cAMP assays vs. binding studies) improves reproducibility . Meta-analyses of reaction yields and byproduct profiles (via HPLC-MS) can identify batch-specific inconsistencies .

Q. How can reaction conditions be optimized for introducing substituents to the pyrrolidine ring?

- Methodological Answer : Substituent introduction depends on steric and electronic factors. For bulky groups like propyl, microwave-assisted synthesis at 120–150°C reduces reaction times while maintaining selectivity . Catalytic systems (e.g., TiCl₃/Na) enable regioselective functionalization, as demonstrated in the synthesis of 3,5-disubstituted pyrrolo-pyridines . Solvent screening (e.g., THF vs. DMF) and kinetic studies (via in situ IR) further refine reaction pathways .

Key Considerations for Researchers

- Contradictions in Data : Variability in synthetic yields or bioactivity may stem from unaccounted stereochemistry or residual solvents. Chiral HPLC or X-ray crystallography can resolve enantiomeric purity issues .

- Advanced Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) enables modular derivatization for probing biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.